molecular formula C20H12ClF3N4OS B2603601 3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114945-18-4

3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2603601
CAS No.: 1114945-18-4
M. Wt: 448.85
InChI Key: LSDKHTZCSPXRHS-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 3 with a 3-chlorophenyl group and at position 6 with a sulfanyl-methyl linker to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. The chlorine atom on the phenyl ring introduces electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4OS/c21-15-3-1-2-13(10-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)12-4-6-14(7-5-12)20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDKHTZCSPXRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClF3N4OS, and it possesses a molecular weight of approximately 423.86 g/mol. The structure features a pyridazine core substituted with a chlorophenyl group and a trifluoromethylphenyl-1,2,4-oxadiazol moiety linked through a sulfanyl group.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of trifluoromethyl groups often enhances lipophilicity and bioactivity. Below is a summary of findings related to the biological activity of this compound.

Anticancer Activity

  • Mechanism of Action : The compound may exert its anticancer effects through multiple pathways:
    • Inhibition of Enzymes : It has been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Induction of Apoptosis : Studies suggest that compounds similar to this may trigger apoptotic pathways in cancer cells by modulating mitochondrial function .
  • Case Studies :
    • A study involving derivatives of 1,2,4-oxadiazoles demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific derivative containing the sulfanyl linkage showed enhanced activity compared to its non-sulfanyl counterparts .

Antimicrobial Activity

The compound exhibits potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation .

Data Tables

Activity TypeObserved EffectsReference
AnticancerInhibition of thymidylate synthase
Induction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related analogs, focusing on substituent variations and their implications:

Structural and Functional Group Analysis

3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()

  • Key Differences :

  • C3 Substituent : Methoxy (electron-donating) vs. chloro (electron-withdrawing) on the phenyl ring.
  • Oxadiazole Substituent : Trifluoromethyl at the meta position vs. para position in the target compound.
    • Implications :
  • The methoxy group may improve aqueous solubility but reduce metabolic stability compared to the chloro substituent.

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine ()

  • Key Differences :

  • C6 Substituent : Pyridin-3-yl replaces the oxadiazole-sulfanyl-methyl group.
    • Implications :

5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ()

  • Key Differences :

  • Core Structure : A fused polyheterocyclic system (pyrrolo-thiazolo-pyrimidine) vs. pyridazine.
  • Substituents : Methoxyphenyl and chlorophenyl groups are present but in distinct positions.
    • Implications :

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis () :
    • Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, reflecting electronic perturbations from substituents. For example, the para -trifluoromethyl group in the target compound likely deshields nearby protons compared to meta isomers, as seen in .
  • LogP and Solubility :
    • The target compound’s logP is estimated to be higher than ’s methoxy analog due to the chloro group’s lipophilicity. This enhances membrane permeability but may reduce solubility .

Data Tables

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name C3 Substituent (Pyridazine) C6 Substituent (Pyridazine) Oxadiazole Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound 3-Chlorophenyl Oxadiazole-sulfanyl-methyl 4-(Trifluoromethyl)phenyl 462.83 3.9
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl Oxadiazole-sulfanyl-methyl 3-(Trifluoromethyl)phenyl 478.85 3.2
3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine N/A Pyridin-3-yl None 342.81 2.8

Table 2: Key Spectroscopic Differences (NMR Chemical Shifts)

Region Target Compound (ppm) Compound (ppm) Compound (ppm)
A (39–44) 7.85–8.10 7.60–7.85 7.30–7.55
B (29–36) 6.95–7.20 6.70–6.95 6.50–6.75

Research Findings and Implications

  • Metabolic Stability : The chloro and trifluoromethyl groups likely enhance stability against oxidative metabolism compared to methoxy analogs, as seen in .
  • Binding Affinity : Docking studies (referencing methods in ) predict stronger hydrophobic interactions for the para -trifluoromethyl configuration in the target compound compared to meta isomers .

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